Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base, such as triethylamine, to form the desired thiadiazole ring. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition disrupts essential cellular processes, leading to the death of microbial or cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects.
Comparison with Similar Compounds
Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclohexyl group. It exhibits different biological activities and chemical properties.
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate: Contains an ethyl group instead of a cyclohexyl group. It has distinct reactivity and applications.
1,3,4-Thiadiazole-2-thiol: Lacks the ester group and has a thiol group instead. It is used in different chemical reactions and applications.
The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic effects, influencing its reactivity and biological activity.
Biological Activity
Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H16N2O2S and a molecular weight of approximately 240.32 g/mol. Its structure features a cyclohexyl group at the 5-position of the thiadiazole ring and an ethyl ester at the 2-position. The thiadiazole moiety is recognized for its pharmacological versatility, contributing to various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of various bacterial strains such as E. coli and Streptococcus pyogenes at concentrations as low as 31.25 µg/mL .
A comparative study highlighted that certain derivatives demonstrated enhanced antibacterial activity compared to standard drugs like ofloxacin, suggesting that modifications in the thiadiazole structure can lead to improved efficacy against resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For example, cytotoxicity assays revealed a decrease in cell viability at concentrations of 5.0 µg/mL and 10.0 µg/mL after 48 hours of exposure .
The structure-activity relationship analysis indicated that modifications at specific positions on the thiadiazole ring significantly affect the compound's anticancer activity. Compounds with electron-withdrawing groups at strategic positions demonstrated enhanced cytotoxic effects against cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes allow for the introduction of various substituents that can modulate the biological activity of the resulting compounds.
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Amino-substituted thiadiazole | Enhanced solubility and bioactivity |
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Chloro-substituted thiadiazole | Known for potent antimicrobial properties |
Ethyl 5-methylthio-1,3,4-thiadiazole-2-carboxylate | Thioether-substituted thiadiazole | Displays anti-inflammatory effects |
These derivatives are essential for optimizing therapeutic applications by enhancing solubility and bioactivity.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study conducted on various derivatives reported significant cytotoxicity against human cancer cell lines with IC50 values indicating effective concentration ranges for potential therapeutic use .
- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited higher antimicrobial activity than conventional antibiotics when tested against resistant bacterial strains .
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
InChI Key |
JSFFEPMTNICTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2CCCCC2 |
Origin of Product |
United States |
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